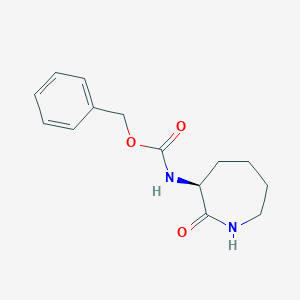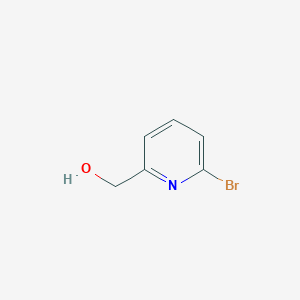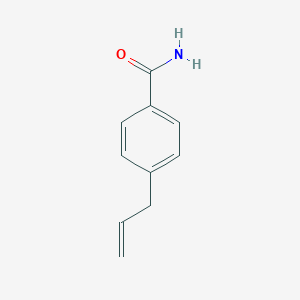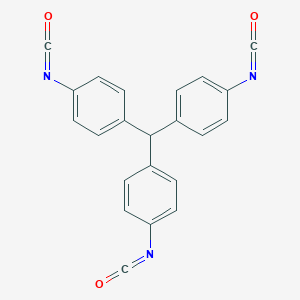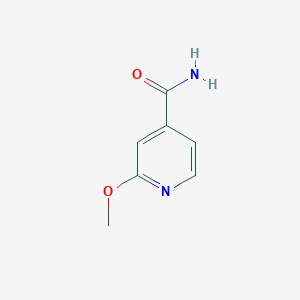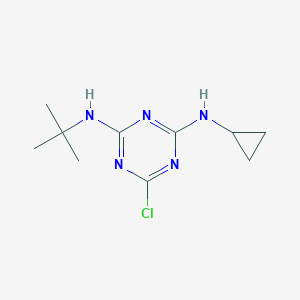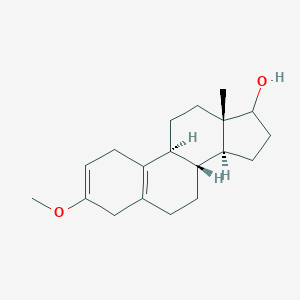
泮托拉唑砜 N-氧化物
描述
Synthesis Analysis
The synthesis of pantoprazole, and by extension its derivatives including sulfone N-oxide forms, involves complex chemical processes aimed at achieving high purity and yield. Mathad et al. (2004) describe an improved single-pot process for producing pantoprazole substantially free from sulfone impurity, highlighting the challenges and solutions in synthesizing pantoprazole derivatives with high purity (Mathad et al., 2004). Reddy et al. (2007) further delve into the structural identification and characterization of pantoprazole sodium impurities, which include various sulfone and N-oxide derivatives, showcasing the intricate nature of pantoprazole's chemical profile (Reddy et al., 2007).
Molecular Structure Analysis
The molecular structure of pantoprazole and its derivatives, including the sulfone N-oxide, is crucial for understanding their pharmacological efficacy and stability. González et al. (2020) provide insights into the crystal structure of pantoprazole sodium sesquihydrate, which forms the basis for analyzing the structural aspects of its derivatives (González et al., 2020).
Chemical Reactions and Properties
Pantoprazole undergoes various chemical reactions that lead to the formation of sulfone N-oxide among other impurities. The role of transition metals in sulfoxidation reactions, as discussed by Pu et al. (2020), is pertinent to understanding the chemical pathways leading to the formation of sulfone N-oxide derivatives of pantoprazole (Pu et al., 2020).
科学研究应用
-
Synthesis of Pantoprazole Sodium Sesquihydrate
- Application Summary : This research focuses on the synthesis of Pantoprazole Sodium Sesquihydrate, a cost-effective, scalable, and environmentally benign process .
- Methods : The process involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is then oxidized with m-chloroperoxybenzoic acid (MCPBA) in dichloromethane, yielding pantoprazole .
- Results : The main outcome of this research was the successful synthesis of Pantoprazole Sodium Sesquihydrate in good yield and purity .
-
- Application Summary : This study investigates the use of Pantoprazole in drug delivery systems .
- Methods : A drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Then, poly (acrylic acid) was added to improve its swelling properties. Pantoprazole was chosen as the model drug .
- Results : The release kinetics analysis showed that the first-order and the Korsmeyer-Peppas models fit the best, and that pantoprazole was transported via Fickian diffusion .
-
Pharmacokinetics of Pantoprazole
- Application Summary : This research focuses on predicting the pharmacokinetics of Pantoprazole in different CYP2C19 phenotypes .
- Methods : The study uses a minimal PBPK model for Pantoprazole related to CYP2C19 genetic polymorphism .
- Results : The model can predict the pharmacokinetics of Pantoprazole in different CYP2C19 phenotypes .
-
Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate
- Application Summary : This research focuses on the phase transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate .
- Methods : The process involves the in situ transformation of pantoprazole sodium heterosolvate, due to the association between molecules of water and solvent used, to pantoprazole sodium sesquihydrate .
- Results : The main outcome of this research was the successful transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate .
-
Formation of Pantoprazole Related Compound E (RC E)
- Application Summary : This study proposes a mechanism for the formation of pantoprazole related compound E (RC E) involving the formation of a radical cation in the pH range of 5−8 .
- Methods : The study demonstrates the pH dependence of RC E and the contribution of the difluoromethoxy group in stabilizing the C-6 free radical, a prerequisite to the formation of the dimer byproduct .
- Results : The study successfully proposed a mechanism for the formation of pantoprazole related compound E (RC E) .
安全和危害
Exposure to Pantoprazole Sulfone N-Oxide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
未来方向
Pantoprazole, from which Pantoprazole Sulfone N-Oxide is derived, is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . Future research may focus on improving the stability of Pantoprazole and minimizing the formation of impurities like Pantoprazole Sulfone N-Oxide .
属性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHABONYHEKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635346 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole Sulfone N-Oxide | |
CAS RN |
953787-55-8 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






